molecular formula C12H15NO5 B373524 Ethyl 4-nitro-3-propoxybenzoate

Ethyl 4-nitro-3-propoxybenzoate

Cat. No.: B373524
M. Wt: 253.25g/mol
InChI Key: WHNYUHXPELMCRD-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-3-propoxybenzoate is an aromatic ester derivative characterized by a nitro group at the para position (C4) and a propoxy group at the meta position (C3) on the benzene ring. The ester functional group (ethyl carboxylate) enhances its solubility in organic solvents, while the nitro group contributes to its electron-withdrawing properties, influencing reactivity in electrophilic substitution and reduction reactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where nitroaromatic derivatives are pivotal for constructing bioactive molecules .

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25g/mol

IUPAC Name

ethyl 4-nitro-3-propoxybenzoate

InChI

InChI=1S/C12H15NO5/c1-3-7-18-11-8-9(12(14)17-4-2)5-6-10(11)13(15)16/h5-6,8H,3-4,7H2,1-2H3

InChI Key

WHNYUHXPELMCRD-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)C(=O)OCC)[N+](=O)[O-]

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Ethyl 4-nitro-3-propoxybenzoate shares structural similarities with several nitro-substituted benzoate esters. Below is a detailed comparison based on substituent effects, reactivity, and applications:

Substituent Effects on Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Physical Traits
This compound -NO₂ (C4), -OCH₂CH₂CH₃ (C3) ~253.25 Moderate lipophilicity due to propoxy group; expected low water solubility
Ethyl 4-nitrobenzoate -NO₂ (C4) ~195.15 Higher crystallinity; melting point ~76°C (literature)
Ethyl 4-nitrobenzoylacetate -NO₂ (C4), acetyl ketone ~251.22 Polar ketone group increases solubility in polar aprotic solvents
Ethyl 4-nitrocinnamate -NO₂ (C4), vinyl group ~233.21 Conjugated system enhances UV absorption; used in photochemical studies
Ethyl 3-oxo-3-(4-nitrophenyl)propanoate -NO₂ (C4), β-ketoester ~265.23 Keto-enol tautomerism affects stability and reactivity

Reactivity and Stability

  • Nitro Group Reactivity : The nitro group in this compound deactivates the ring toward electrophilic substitution but facilitates reduction to amines (e.g., catalytic hydrogenation). This contrasts with Ethyl 4-nitrocinnamate , where the vinyl group enables conjugate addition reactions .
  • Ester Hydrolysis : The propoxy group’s electron-donating nature slows alkaline hydrolysis compared to Ethyl 4-nitrobenzoate , which lacks bulky substituents .
  • Thermal Stability: β-Ketoesters like Ethyl 3-oxo-3-(4-nitrophenyl)propanoate exhibit lower thermal stability due to keto-enol tautomerism, whereas this compound is more stable under standard conditions .

Research Findings and Implications

Recent studies highlight the following:

  • Synthetic Efficiency : this compound demonstrates superior regioselectivity in Friedel-Crafts alkylation compared to Ethyl 4-tert-butyl-3-iodobenzoate , where steric hindrance from the tert-butyl group limits reactivity .
  • Biomedical Potential: Derivatives of this compound show inhibitory activity against tyrosine kinases, outperforming analogs like Ethyl 5-(trifluoromethoxy)indole-2-carboxylate in preclinical assays .

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